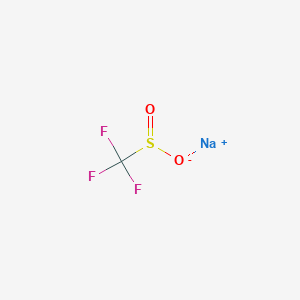

三氟甲磺酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium trifluoromethanesulfinate (CF₃SO₂Na) is the sodium salt of trifluoromethanesulfinic acid. It is a stable, inexpensive reagent widely used in organic fluorine chemistry. This compound is particularly known for its ability to introduce trifluoromethyl groups into various organic molecules, making it a valuable tool in synthetic chemistry .

科学研究应用

Sodium trifluoromethanesulfinate has a wide range of applications in scientific research:

- Chemistry: It is used as a reagent for trifluoromethylation reactions, which are essential in the synthesis of pharmaceuticals and agrochemicals .

- Biology: It helps in the modification of biomolecules to study their functions and interactions.

- Medicine: It is used in the development of drugs with improved metabolic stability and bioavailability .

- Industry: It is employed in the production of specialty chemicals and materials with unique properties .

作用机制

Target of Action

Sodium Trifluoromethanesulfinate, also known as the Langlois reagent , primarily targets electron-rich aromatic compounds . It acts as a suitable reagent for introducing trifluoromethyl groups onto these compounds .

Mode of Action

The compound interacts with its targets through a free radical mechanism . This interaction is facilitated by t-butyl hydroperoxide, an oxidant . The reaction conditions can influence whether sodium sulfinates act as sulfonylating, sulfenylating, or sulfinylating reagents .

Biochemical Pathways

Sodium Trifluoromethanesulfinate affects various biochemical pathways, leading to the formation of many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It plays a significant role in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Result of Action

The action of Sodium Trifluoromethanesulfinate results in the formation of various organosulfur compounds . For instance, it can trifluoromethylate electron-deficient aromatic compounds under biphasic conditions . It can also contribute to the synthesis of β-trifluoromethyl alcohols from alkenes when DMSO is used as an oxidant .

Action Environment

The action, efficacy, and stability of Sodium Trifluoromethanesulfinate can be influenced by environmental factors such as light and oxygen . For example, a light and oxygen-enabled sodium trifluoromethanesulfinate-mediated strategy has been developed for the aerobic oxidation of alcohols .

生化分析

Biochemical Properties

Sodium Trifluoromethanesulfinate is known to participate in biochemical reactions, particularly in the trifluoromethylation of aromatic compounds . This reaction operates via a free radical mechanism . It is also able to trifluoromethylate electron-deficient aromatic compounds under biphasic conditions .

Cellular Effects

Its role in trifluoromethylation suggests that it could potentially influence cellular processes that involve the modification of aromatic compounds .

Molecular Mechanism

This reaction operates via a free radical mechanism .

Temporal Effects in Laboratory Settings

Its stability and reactivity suggest that it could potentially have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Sodium Trifluoromethanesulfinate is involved in the trifluoromethylation of aromatic compounds .

准备方法

Synthetic Routes and Reaction Conditions: Sodium trifluoromethanesulfinate can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl alkyl halide with an inorganic sulfur reducing agent, sodium bicarbonate, and water. The reaction is carried out at room temperature for 2-50 hours to obtain the sulfinate, which is then oxidized to generate the sulfonate .

Industrial Production Methods: In industrial settings, sodium trifluoromethanesulfinate is often produced by dissolving sodium sulfite in water and reacting it with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is typically carried out in a metal pressure-proof reactor to ensure safety and efficiency .

化学反应分析

Types of Reactions: Sodium trifluoromethanesulfinate undergoes various types of reactions, including:

Oxidation: It can be oxidized to form trifluoromethanesulfonic acid.

Reduction: It can be reduced to form trifluoromethyl sulfide.

Substitution: It can participate in substitution reactions to introduce trifluoromethyl groups into aromatic compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include t-butyl hydroperoxide and dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Catalysts like copper or palladium are often employed in substitution reactions.

Major Products:

- Trifluoromethanesulfonic acid

- Trifluoromethyl sulfide

- Trifluoromethylated aromatic compounds

相似化合物的比较

- Sodium trifluoromethanesulfonate (CF₃SO₃Na)

- Zinc difluoromethanesulfinate (Zn(CF₂SO₂)₂)

Comparison:

- Sodium trifluoromethanesulfinate is unique in its ability to introduce trifluoromethyl groups under mild conditions, making it more versatile compared to other reagents.

- Sodium trifluoromethanesulfonate is primarily used as a catalyst and reagent in organic reactions, but it does not offer the same level of reactivity for trifluoromethylation.

- Zinc difluoromethanesulfinate can introduce difluoromethyl groups, but it requires more stringent reaction conditions compared to sodium trifluoromethanesulfinate .

属性

CAS 编号 |

2926-29-6 |

|---|---|

分子式 |

CHF3NaO2S |

分子量 |

157.07 g/mol |

IUPAC 名称 |

sodium;trifluoromethanesulfinate |

InChI |

InChI=1S/CHF3O2S.Na/c2-1(3,4)7(5)6;/h(H,5,6); |

InChI 键 |

FGANOFJJPMSZCK-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)[O-].[Na+] |

手性 SMILES |

C(F)(F)(F)S(=O)[O-].[Na+] |

规范 SMILES |

C(F)(F)(F)S(=O)O.[Na] |

Key on ui other cas no. |

2926-29-6 |

Pictograms |

Irritant |

同义词 |

1,1,1-Trifluoromethanesulfinic Acid Sodium Salt (1:1); Trifluoromethanesulfinic Acid Sodium Salt; Langlois reagent; Sodium Trifluoromethanesulfinate; Sodium Trifluoromethylsulfinate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B42811.png)

![7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B42823.png)